{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide
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Overview
Description
{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide is a complex organic compound with a unique structure that combines elements of prop-2-en-1-yl, triphenylstannyl, and cyanamide groups
Preparation Methods
The synthesis of {(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Prop-2-en-1-yl Group: This step involves the preparation of the prop-2-en-1-yl group through a series of reactions, such as the addition of a prop-2-en-1-yl halide to a suitable nucleophile.
Introduction of the Triphenylstannyl Group: The triphenylstannyl group is introduced via a reaction with triphenyltin chloride in the presence of a base, such as sodium hydride.
Formation of the Cyanamide Group: The cyanamide group is typically introduced through a reaction with cyanogen bromide or a similar reagent.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired this compound.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylstannyl group can be replaced by other nucleophiles.
Addition: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as improved mechanical strength and thermal stability
Mechanism of Action
The mechanism of action of {(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide can be compared with other similar compounds, such as:
(E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one: This compound has a similar prop-2-en-1-yl group but lacks the triphenylstannyl and cyanamide groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound contains a prop-2-en-1-yl group and is used in the synthesis of biologically active natural products.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51951-84-9 |
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Molecular Formula |
C23H21N3OSn |
Molecular Weight |
474.1 g/mol |
IUPAC Name |
triphenylstannyl N-cyano-N'-prop-2-enylcarbamimidate |
InChI |
InChI=1S/3C6H5.C5H7N3O.Sn/c3*1-2-4-6-5-3-1;1-2-3-7-5(9)8-4-6;/h3*1-5H;2H,1,3H2,(H2,7,8,9);/q;;;;+1/p-1 |
InChI Key |
CKBDZGDUPUUSEF-UHFFFAOYSA-M |
Canonical SMILES |
C=CCN=C(NC#N)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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